Lixisenatide is a synthetic analog of Glucagon-like peptide-1 (GLP-1), a naturally occurring incretin hormone. [] It acts as a Glucagon-like peptide-1 receptor agonist (GLP-1 RA). [, , , , , , , , , , , ] Lixisenatide is used in scientific research to investigate its potential effects on glucose metabolism, insulin secretion, pancreatic beta-cell function, and other physiological processes. Its unique characteristics, including its short half-life and pronounced effects on postprandial glucose control, make it a valuable tool in various research areas.
Lixisenatide is a synthetic peptide analog of exendin-4, a glucagon-like peptide-1 (GLP-1) receptor agonist used primarily in the management of type 2 diabetes mellitus. It is designed to enhance glucose-dependent insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby contributing to improved glycemic control. Lixisenatide is marketed under the brand name Adlyxin and is administered via subcutaneous injection.
Lixisenatide is derived from the exendin-4 hormone, which is originally isolated from the saliva of the Gila monster (Heloderma suspectum). It belongs to a class of medications known as GLP-1 receptor agonists, which are instrumental in treating type 2 diabetes by mimicking the effects of incretin hormones that regulate insulin secretion in response to meals.
The synthesis of lixisenatide involves complex methodologies primarily based on solid-phase peptide synthesis (SPPS).
Lixisenatide consists of 44 amino acids with a specific sequence that allows it to effectively bind to GLP-1 receptors.
The structural integrity of lixisenatide is crucial for its function as an agonist at GLP-1 receptors.
Lixisenatide undergoes various chemical reactions during its synthesis and upon administration in the body.
Lixisenatide acts as a GLP-1 receptor agonist, mimicking the action of endogenous GLP-1.
Lixisenatide exhibits several notable physical and chemical properties relevant for its pharmaceutical application.
Lixisenatide is primarily used in clinical settings for managing type 2 diabetes mellitus.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: